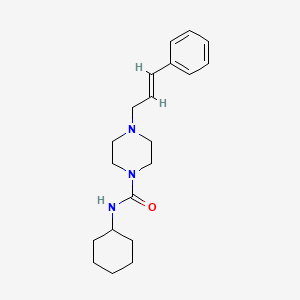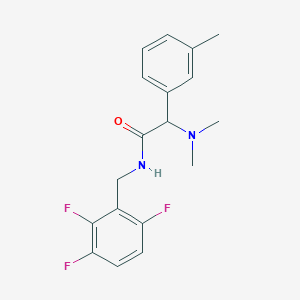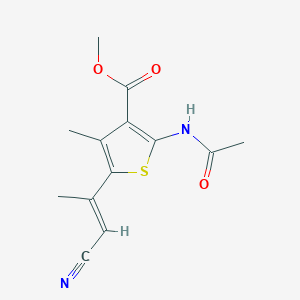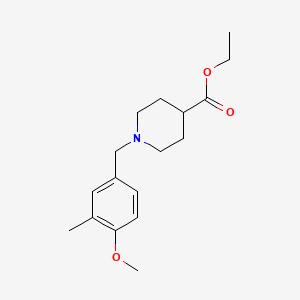
diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CDP, is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. This compound belongs to the class of dihydropyridines and has been found to have a variety of biochemical and physiological effects. In
作用機序
Diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its biological effects through a variety of mechanisms. It has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been found to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can contribute to the prevention of age-related diseases. diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to improve cognitive function and memory in animal models, suggesting that it may have potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its low toxicity and high solubility, which make it easy to administer to cells and animals. However, one limitation of using diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is its relatively low potency, which may require higher concentrations to achieve the desired biological effects.
将来の方向性
There are several future directions for research on diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the potential use of diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in these applications. Another area of interest is the potential use of diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate as a dietary supplement to promote healthy aging and prevent age-related diseases. Finally, further studies are needed to explore the mechanism of action of diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate and its potential interactions with other compounds and drugs.
Conclusion:
In conclusion, diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. It has a variety of biological activities and has been investigated for its potential use in the treatment of neurological disorders and as a dietary supplement. Further research is needed to fully explore the potential of diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in these applications.
合成法
The synthesis of diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of ethyl acetoacetate with 2-chlorobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with methylamine and diethyl oxalate to yield diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate. This synthesis method has been optimized and modified by researchers to improve the yield and purity of the final product.
科学的研究の応用
Diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
特性
IUPAC Name |
diethyl 4-(2-chlorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-4-23-17(21)13-10-20(3)11-14(18(22)24-5-2)16(13)12-8-6-7-9-15(12)19/h6-11,16H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJIKCGVHNPIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2Cl)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(acetylamino)phenyl]-2-furamide](/img/structure/B5680754.png)

![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5680758.png)
![6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one](/img/structure/B5680761.png)


![2-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5680793.png)
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidine](/img/structure/B5680799.png)
![3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5680813.png)
![1-ethyl-4-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5680839.png)
![methyl 5-chloro-2-methoxy-4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5680842.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1-methylpyridin-2(1H)-one](/img/structure/B5680849.png)
![5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5680857.png)